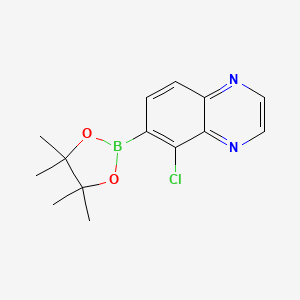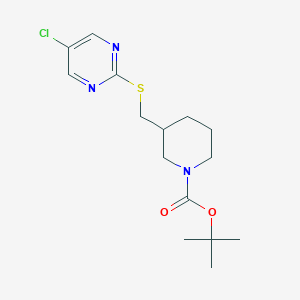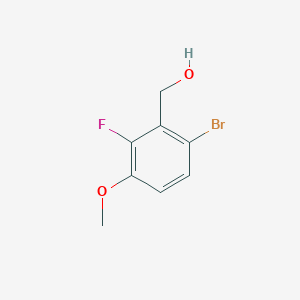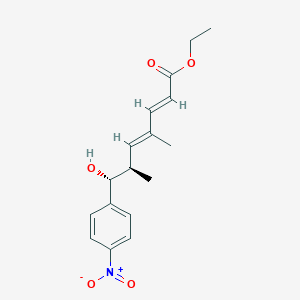
6-Cyclopropyl-5-fluoronicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopropyl-5-fluoro-3-pyridinecarboxylic acid is an organic compound with the molecular formula C9H8FNO2 It is a derivative of pyridinecarboxylic acid, characterized by the presence of a cyclopropyl group at the 6th position and a fluorine atom at the 5th position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-5-fluoro-3-pyridinecarboxylic acid typically involves the introduction of the cyclopropyl and fluorine groups onto the pyridine ring. One common method is the halogenation of a pyridine derivative followed by cyclopropylation. For instance, starting with 2,6-dichloro-5-fluoropyridine-3-carboxylic acid, the cyclopropyl group can be introduced through a nucleophilic substitution reaction using cyclopropylamine under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of 6-Cyclopropyl-5-fluoro-3-pyridinecarboxylic acid may involve large-scale halogenation and cyclopropylation processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
6-Cyclopropyl-5-fluoro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom and cyclopropyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives.
科学的研究の応用
6-Cyclopropyl-5-fluoro-3-pyridinecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 6-Cyclopropyl-5-fluoro-3-pyridinecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl and fluorine groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by occupying the active site or modulating receptor function through allosteric interactions. These effects are mediated through specific molecular pathways, which are the focus of ongoing research.
類似化合物との比較
Similar Compounds
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid: Shares the pyridinecarboxylic acid core but differs in the presence of chlorine atoms instead of the cyclopropyl group.
5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid: Similar structure with the carboxylic acid group at a different position on the pyridine ring.
Uniqueness
6-Cyclopropyl-5-fluoro-3-pyridinecarboxylic acid is unique due to the specific positioning of the cyclopropyl and fluorine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C9H8FNO2 |
|---|---|
分子量 |
181.16 g/mol |
IUPAC名 |
6-cyclopropyl-5-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8FNO2/c10-7-3-6(9(12)13)4-11-8(7)5-1-2-5/h3-5H,1-2H2,(H,12,13) |
InChIキー |
ZFIJZIPIAFZDTA-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=C(C=C(C=N2)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]-](/img/structure/B13970336.png)







![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)
![tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13970390.png)



